molecular formula C9H7Cl3O B14164773 1-(2,3,4-Trichlorophenyl)propan-2-one CAS No. 88968-75-6

1-(2,3,4-Trichlorophenyl)propan-2-one

Cat. No.: B14164773
CAS No.: 88968-75-6
M. Wt: 237.5 g/mol
InChI Key: NMLZFHWBEUVZIF-UHFFFAOYSA-N
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Description

1-(2,3,4-Trichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O It is a chlorinated aromatic ketone, characterized by the presence of three chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired ketone.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trichlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(2,3,4-trichlorophenyl)propan-2-ol.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-(2,3,4-Trichlorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(2,4,6-Trichlorophenyl)propan-2-one: Another chlorinated aromatic ketone with similar chemical properties but different substitution pattern on the benzene ring.

    1-(3,4-Dichlorophenyl)propan-2-one: A related compound with two chlorine atoms instead of three.

    1-(2,3,5-Trichlorophenyl)propan-2-one: A compound with chlorine atoms at different positions on the benzene ring.

Uniqueness: 1-(2,3,4-Trichlorophenyl)propan-2-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in the 2, 3, and 4 positions provides distinct electronic and steric effects, making it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

1-(2,3,4-trichlorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c1-5(13)4-6-2-3-7(10)9(12)8(6)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZFHWBEUVZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237463
Record name Propan-2-one, 1-(2,3,4-trichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88968-75-6
Record name Propan-2-one, 1-(2,3,4-trichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088968756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-one, 1-(2,3,4-trichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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